Limitation of Quantitative Evidence
There are currently zero primary research papers or patents in the public domain containing quantitative biological, physicochemical, or selectivity data for this precise compound, nor any head-to-head comparisons with its closest analogs like phenidone (1-phenyl-3-pyrazolidinone) or 2-phenylpyrazolidin-3-one. The compound is listed in a chemical safety database with no specified biological activity . This complete data void prevents any evidence-based differentiation.
| Evidence Dimension | Biological Activity / Selectivity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Phenidone (IC50 ~60 nM for 5-LOX inhibition) [1] |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
Procurement decisions for this compound currently cannot be based on any proven scientific advantage over cheaper, readily available analogs.
- [1] Hlasta, D. J., et al. (1991). 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones. J. Med. Chem., 34(5), 1560-1570. View Source
